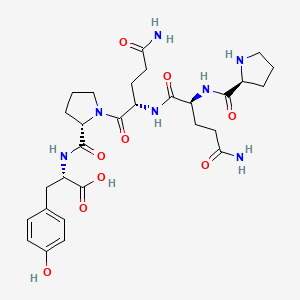![molecular formula C16H18N2 B12551599 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine CAS No. 183609-49-6](/img/structure/B12551599.png)
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a pyrrolidinylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine typically involves the construction of the pyridine ring followed by the introduction of the phenyl and pyrrolidinylmethyl substituents. One common method involves the reaction of a pyridine derivative with a phenyl-substituted reagent under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
Applications De Recherche Scientifique
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This compound may act as an agonist or antagonist, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpyridine: Lacks the pyrrolidinylmethyl group, which may result in different biological activity.
5-[(Pyrrolidin-1-yl)methyl]pyridine: Lacks the phenyl group, which can affect its binding properties and overall activity.
3-Phenyl-5-methylpyridine: Substituted with a methyl group instead of a pyrrolidinylmethyl group, leading to different chemical and biological properties.
Uniqueness
3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine is unique due to the presence of both the phenyl and pyrrolidinylmethyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these substituents can enhance its interactions with molecular targets, making it a valuable compound in drug discovery and medicinal chemistry .
Propriétés
Numéro CAS |
183609-49-6 |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
3-phenyl-5-(pyrrolidin-1-ylmethyl)pyridine |
InChI |
InChI=1S/C16H18N2/c1-2-6-15(7-3-1)16-10-14(11-17-12-16)13-18-8-4-5-9-18/h1-3,6-7,10-12H,4-5,8-9,13H2 |
Clé InChI |
SKLYRAFOSAMUMT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=CC(=CN=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



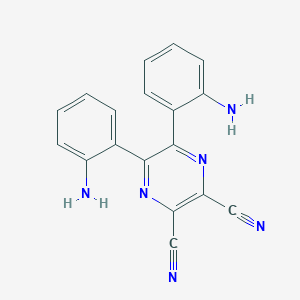
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
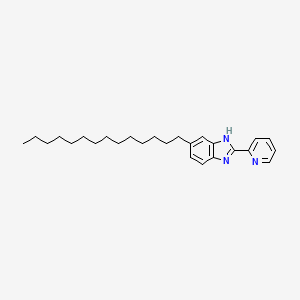
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
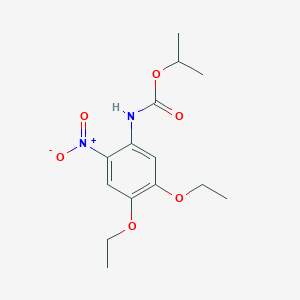
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
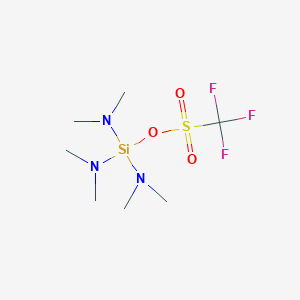
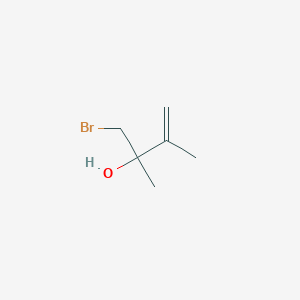
![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)
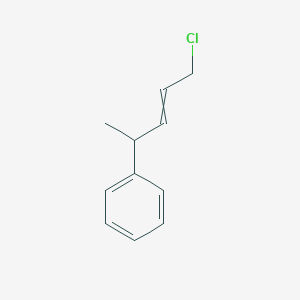
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)
